molecular formula C7H4BrNOS B1266275 6-Bromobenzo[d]thiazol-2(3H)-one CAS No. 62266-82-4

6-Bromobenzo[d]thiazol-2(3H)-one

Cat. No. B1266275
CAS RN: 62266-82-4
M. Wt: 230.08 g/mol
InChI Key: HECJMTPEVWQFCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromobenzo[d]thiazol-2(3H)-one and related compounds involves various chemical procedures that highlight the versatility of this molecular framework. Studies have detailed the preparation of organic acid-base adducts of 6-bromobenzo[d]thiazol-2-amine with organic acids, showcasing the compound's ability to form both salts and cocrystals through non-covalent interactions, including hydrogen bonds and other weak forces, leading to diverse supramolecular structures (Jin et al., 2014). Another study focused on the synthesis of 6H-dibenzo[b,d]pyran-6-ones from aryl 3-bromopropenoates, further illustrating the compound's reactivity and potential for creating complex molecular architectures (Kawasaki & Yamamoto, 2002).

Molecular Structure Analysis

The molecular structure of 6-Bromobenzo[d]thiazol-2(3H)-one derivatives has been extensively analyzed using techniques like X-ray diffraction, revealing insights into their supramolecular arrangements and intramolecular interactions. For instance, compounds derived from 6-bromobenzo[d]thiazol-2-amine exhibit a range of 1D to 3D framework structures facilitated by hydrogen bonding and other noncovalent interactions, which are critical in defining their structural integrity and potential applications (Jin et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 6-Bromobenzo[d]thiazol-2(3H)-one allows for its participation in various reactions, forming new compounds with potentially novel properties. This reactivity is crucial for synthesizing derivatives that exhibit a wide range of chemical behaviors and applications. For example, the compound's ability to undergo electrophilic substitution reactions has been leveraged to synthesize novel 5-substituted-2-((6-bromo-3,4-methylenedioxybenzyl)thio)-1,3,4-oxadiazole derivatives with evaluated antibacterial activities, showcasing its utility in medicinal chemistry (Rehman et al., 2018).

Physical Properties Analysis

The physical properties of 6-Bromobenzo[d]thiazol-2(3H)-one derivatives, such as melting points, are influenced by their molecular structures and the nature of their supramolecular assemblies. These properties are essential for understanding the compound's stability, solubility, and suitability for various applications. The detailed analysis of these properties provides insights into how the molecular and supramolecular characteristics of these compounds affect their physical behavior.

Chemical Properties Analysis

The chemical properties of 6-Bromobenzo[d]thiazol-2(3H)-one and its derivatives, including their reactivity patterns, functional group transformations, and interaction mechanisms, are central to their application in synthesis and materials science. For instance, the study of their binding with carboxylic acid derivatives has led to an increased understanding of their role in forming non-covalent interactions, which is crucial for designing supramolecular structures with desired chemical functionalities (Jin et al., 2012).

Scientific Research Applications

1. Supramolecular Synthons and Crystal Engineering

Studies have focused on the interactions between 6-bromobenzo[d]thiazol-2-amine, a derivative of 6-Bromobenzo[d]thiazol-2(3H)-one, and various carboxylic acids. These interactions have enhanced understanding in crystal engineering and supramolecular synthons. The research produced anhydrous and hydrated multicomponent organic acid-base adducts with different carboxylic acids, characterized by X-ray diffraction, IR, melting point, and elemental analysis. These compounds exhibited a range of hydrogen bonds and were significant for their structural insights in supramolecular chemistry (Jin et al., 2012).

2. Potential in Biological Applications

A study synthesized a series of compounds derived from 6-bromo-2-ethyl-3-(substitutedbenzo[d]thiazol-2-yl)quinazolin-4(3H)-one and evaluated them for anticonvulsant activities. This research highlighted the potential of 6-Bromobenzo[d]thiazol-2(3H)-one derivatives in developing new pharmacological agents, particularly in the context of seizure management (Ugale et al., 2012).

3. Development of Fluorescent Sensors

The compound 2-(6-bromobenzo[d]thiazol-2-yl)-3′,6′-bis(diethylamino)spiro[isoindoline-1,9′-xanthen]-3-one (BTDX), based on rhodamine and 2-amino-6-bromobenzothiazol, was developed as a "turn-on" fluorescent sensor. This sensor showed selective colorimetric response for Hg (II) and Cu(II), with potential applications in biological fields, including intracellular monitoring of these toxic agents in HeLa cells. Such development is crucial for bio-imaging and monitoring of hazardous substances (Rasheed et al., 2019).

properties

IUPAC Name

6-bromo-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNOS/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HECJMTPEVWQFCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90977833
Record name 6-Bromo-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromobenzo[d]thiazol-2(3H)-one

CAS RN

62266-82-4
Record name 6-Bromo-2-benzothiazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62266-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzothiazolone, 6-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062266824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-1,3-benzothiazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90977833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62266-82-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
VR Nagavelli, S Narsimha, KS Battula… - Organic …, 2016 - acgpubs.org
A series of new 6-bromobenzo [d] thiazol-2 (3H)-one derived 1, 2, 3-triazole derivatives (3a-j) have been synthesized by 1, 3-dipolar cycloaddition of 6-bromobenzo [d] thiazol-2 (3H)-…
Number of citations: 12 www.acgpubs.org
N Leleu-Chavain, D Baudelet, VM Heloire… - European Journal of …, 2019 - Elsevier
The high distribution of CB 2 receptors in immune cells suggests their important role in the control of inflammation. Growing evidence offers this receptor as an attractive therapeutic …
Number of citations: 15 www.sciencedirect.com
Z Chen, X Zhang, T Shao, Y Shao, S Tomita, MR Zhang… - 2018 - Soc Nuclear Med
1017 Objectives: Transmembrane a-Amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid (AMPA) receptor regulatory proteins are a new family of scaffolding proteins, which regulate …
Number of citations: 7 jnm.snmjournals.org
R Bhat - 2011 - egrove.olemiss.edu
Sigma receptors represent a unique family of proteins that includes two subtypes: sigma-1 and sigma-2. Sigma-1 receptors have been implicated in the behavioral and motivational …
Number of citations: 2 egrove.olemiss.edu
Z Chen, W Mori, X Zhang, T Yamasaki, PJ Dunn… - European journal of …, 2018 - Elsevier
a-Amino-3-hydroxyl-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are implicated in the pathology of neurological diseases such as epilepsy and schizophrenia. As pan …
Number of citations: 15 www.sciencedirect.com
B Zhou, H Hong, H Wang, T Zhang… - European Journal of …, 2018 - Wiley Online Library
Carbonyl sulfide (COS), whose molecular structure is similar to CO 2 and CS 2 , could be used as a better alternative carbonyl reagent due to its high chemical activity. However, the …
Y Lei, X Zhang, X Zhang, L Xu, W Liu, H Chen… - …, 2021 - Wiley Online Library
Aldose Reductase (AR, ALR2) is a member of the aldo‐keto reductase superfamily that plays a critical role in diabetic complications. In this work, benzothiazolone was employed as the …
D Dheer, V Singh, R Shankar - Bioorganic Chemistry, 2017 - Elsevier
2,3-Triazoles are important five-membered heterocyclic scaffold due to their extensive biological activities. This framework can be readily obtained in good to excellent yields on the …
Number of citations: 756 www.sciencedirect.com
XY Zhu, HM Chen, L Zhang, YX Qin… - Chemical Biology & Drug …, 2023 - Wiley Online Library
Xanthine oxidoreductase (XOR) and uric acid transporter 1 (URAT1) are involved in the production and reabsorption of uric acid, respectively. However, the currently available …
Number of citations: 3 onlinelibrary.wiley.com
A Petrou, M Fesatidou, A Geronikaki - Molecules, 2021 - mdpi.com
Background: Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, …
Number of citations: 112 www.mdpi.com

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